molecular formula C19H24N2O3 B4710892 N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxyphenyl)urea

N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxyphenyl)urea

Cat. No. B4710892
M. Wt: 328.4 g/mol
InChI Key: OHCKECGNZGZIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxyphenyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of cancer and autoimmune diseases. This compound has been extensively studied in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxyphenyl)urea works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, this compound disrupts the signaling pathway that leads to the proliferation and survival of cancer cells and the activation of immune cells in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated and has shown minimal toxicity. This compound has also been shown to effectively penetrate the blood-brain barrier, making it a potential treatment option for central nervous system malignancies.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxyphenyl)urea is its specificity for BTK, which reduces the risk of off-target effects. However, this compound's efficacy may be limited in cancers that do not rely on B-cell receptor signaling for proliferation and survival. Additionally, the long half-life of this compound may make it difficult to rapidly adjust dosing in response to adverse effects.

Future Directions

For N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxyphenyl)urea research include clinical trials to evaluate its safety and efficacy in treating various cancers and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanisms of resistance to this compound and to identify potential combination therapies. The development of novel BTK inhibitors with improved pharmacokinetic profiles and reduced toxicity is also an area of active research.

Scientific Research Applications

N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxyphenyl)urea has been studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, this compound has shown efficacy in inhibiting the growth of various cancer cell lines, including B-cell lymphomas and multiple myeloma. Additionally, this compound has demonstrated the ability to modulate immune response, making it a potential treatment option for autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

1-(5-tert-butyl-2-methoxyphenyl)-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-19(2,3)13-10-11-17(24-5)15(12-13)21-18(22)20-14-8-6-7-9-16(14)23-4/h6-12H,1-5H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCKECGNZGZIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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